molecular formula C6H11N3O2S B1453651 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide CAS No. 1247180-42-2

1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B1453651
CAS No.: 1247180-42-2
M. Wt: 189.24 g/mol
InChI Key: YFIXEAFAGVOPQT-UHFFFAOYSA-N
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Description

“1-ethyl-2-methyl-1H-imidazole-4-sulfonamide” is a chemical compound with the CAS Number: 1247180-42-2 . It has a molecular weight of 189.24 . It is in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11N3O2S/c1-3-9-4-6 (8-5 (9)2)12 (7,10)11/h4H,3H2,1-2H3, (H2,7,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 189.24 .

Scientific Research Applications

Green and Efficient Catalysis

A novel approach utilizes 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium derivatives as Brønsted acidic ionic liquids for the regioselective thiocyanation of aromatic and heteroaromatic compounds. This method highlights the compound's role in promoting environmentally friendly and efficient catalysis for synthesizing thiocyanates, contributing to green chemistry initiatives (Sajjadifar et al., 2014).

Organic Synthesis

In the domain of organic synthesis, 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride acts as an acidic ionic liquid catalyst facilitating the one-pot synthesis of dihydropyrimidinones under solvent-free conditions, showcasing the compound's utility in simplifying synthesis processes and enhancing yield efficiency (Sajjadifar et al., 2013).

Antimicrobial and Antiproliferative Agents

The structure-activity relationship studies of N-ethyl-N-methylbenzenesulfonamide derivatives have demonstrated significant antimicrobial and antiproliferative properties. These findings indicate the potential of 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide derivatives in developing new therapeutic agents (El-Gilil, 2019).

Corrosion Inhibition

Derivatives of this compound, such as 1,3,4-oxadiazole derivatives, have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into the compound's utility in industrial applications for protecting metals against corrosion (Ammal et al., 2018).

Alkaline Fuel Cell Membranes

Poly(arylene ether sulfone) polymers containing imidazole groups synthesized from derivatives of this compound have been evaluated as alkaline anion exchange membranes for fuel cells. These membranes exhibit enhanced alkaline stability, crucial for fuel cell durability and performance (Yang et al., 2014).

Antifungal and Antibacterial Activities

Certain synthesized derivatives of this compound have demonstrated moderate antifungal activity against Candida albicans, although these compounds did not show significant antibacterial activities against a range of Gram-positive and Gram-negative bacteria. These findings suggest the potential of these compounds in antifungal applications (Ovonramwen et al., 2021).

Safety and Hazards

The safety information for “1-ethyl-2-methyl-1H-imidazole-4-sulfonamide” indicates that it should be stored in a well-ventilated place and kept tightly closed . The compound should be handled with protective gloves/protective clothing/eye protection/face protection . If inhaled, the victim should be moved to fresh air and kept at rest . If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water .

Properties

IUPAC Name

1-ethyl-2-methylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-3-9-4-6(8-5(9)2)12(7,10)11/h4H,3H2,1-2H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIXEAFAGVOPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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